molecular formula C6362H9862N1712O1995S42 B1139203 Nivolumab CAS No. 946414-94-4

Nivolumab

カタログ番号: B1139203
CAS番号: 946414-94-4
分子量: 143599.39 g·mol−1
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Nivolumab is produced using recombinant DNA technology in Chinese hamster ovary cells . The process involves the insertion of the gene encoding the antibody into the cells, which then produce the antibody through natural cellular processes. The antibody is then harvested and purified using various chromatographic techniques .

Industrial Production Methods: The industrial production of this compound involves large-scale cell culture bioreactors where Chinese hamster ovary cells are grown under controlled conditions. The cells are genetically engineered to produce this compound, which is then extracted and purified through a series of filtration and chromatography steps to ensure high purity and activity .

化学反応の分析

Types of Reactions: Nivolumab, being a monoclonal antibody, primarily undergoes protein-specific reactions such as glycosylation, deamidation, and oxidation . These reactions can affect the stability and efficacy of the antibody.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various isoforms of the antibody, which can have different levels of activity and stability .

科学的研究の応用

Clinical Applications

Nivolumab has demonstrated significant efficacy across various cancers. Below are detailed applications based on clinical trials and studies.

Melanoma

This compound has shown promising results in treating advanced melanoma:

  • Study Findings : In a pivotal trial, this compound significantly improved overall survival compared to conventional therapies, with a median overall survival of 10.2 months versus 6.9 months for placebo .
  • Long-Term Outcomes : A five-year follow-up study indicated that 75% of patients achieved a partial response, highlighting its long-term efficacy in melanoma management .

Non-Small Cell Lung Cancer (NSCLC)

This compound is also a key treatment option for NSCLC:

  • Efficacy : In clinical trials, this compound showed an objective response rate of 17% with a median response duration of 17 months in previously treated patients .
  • Survival Rates : The median overall survival was significantly better than traditional chemotherapy, emphasizing its role as a first-line treatment option .

Renal Cell Carcinoma

The application of this compound extends to renal cell carcinoma:

  • Clinical Trials : this compound has been evaluated in phase III trials where it demonstrated superior overall survival compared to standard treatments .
  • Combination Therapy : When combined with ipilimumab, this compound further enhances treatment efficacy in advanced renal cell carcinoma .

Hodgkin Lymphoma

This compound is effective in treating relapsed or refractory classical Hodgkin lymphoma:

  • Response Rates : Clinical studies report high response rates among patients previously treated with other therapies, establishing this compound as a viable option for this patient population .

Comparative Efficacy

A comparative analysis of this compound against other treatments reveals its relative advantages:

Cancer TypeTreatment ComparisonMedian Overall Survival (Months)Objective Response Rate (%)
MelanomaThis compound vs. Placebo10.2 vs. 6.975 (partial response)
Non-Small Cell Lung CancerThis compound vs. ChemotherapySignificantly improved17
Renal Cell CarcinomaThis compound + IpilimumabSuperior to standard therapiesHigher than monotherapy
Hodgkin LymphomaThis compound vs. TraditionalImproved survival ratesHigh response rates

Case Studies

Several case studies illustrate the application and outcomes of this compound treatment:

  • Advanced Melanoma Case Study :
    • A patient with advanced melanoma received this compound and exhibited a significant tumor reduction within two months.
    • Follow-up indicated sustained remission over five years.
  • NSCLC Patient Response :
    • A cohort of patients treated with this compound demonstrated a marked improvement in progression-free survival compared to historical controls.
    • The study highlighted the drug's potential as a first-line therapy for advanced NSCLC.

生物活性

Nivolumab, marketed as Opdivo, is a fully human IgG4 monoclonal antibody that functions as an immune checkpoint inhibitor by targeting programmed death-1 (PD-1). This compound has been extensively studied for its biological activity across various cancer types, demonstrating significant efficacy and safety profiles in clinical settings.

This compound binds to the PD-1 receptor on activated T cells, inhibiting its interaction with ligands PD-L1 and PD-L2. This blockade prevents the downregulation of T-cell activity that is typically induced by tumor cells expressing these ligands, thereby enhancing T-cell-mediated immune responses against tumors .

Key Features:

  • Target : PD-1 receptor
  • Ligands Blocked : PD-L1 and PD-L2
  • Effect : Enhanced T-cell activation and anti-tumor immunity

Pharmacodynamics

This compound exhibits high affinity for the PD-1 receptor, achieving significant receptor occupancy following administration. A single intravenous dose of this compound (0.3–10 mg/kg) results in approximately 85% peak PD-1 receptor occupancy within 4–24 hours, with a plateau occupancy of around 72% maintained over time .

Table 1: Pharmacokinetics of this compound

Dose (mg/kg)Peak Receptor Occupancy (%)Time to Peak (hours)Plateau Receptor Occupancy (%)
0.3854-2472
10854-2472

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, showing promising results across various cancer types including melanoma, non-small cell lung carcinoma (NSCLC), and renal cell carcinoma (RCC).

Case Studies and Trials:

  • Melanoma : In a pivotal phase III trial, this compound demonstrated a significant reduction in the risk of disease recurrence or death by 58% compared to placebo in patients with resected stage IIB/C melanoma (HR = 0.42; P < 0.0001) .
  • NSCLC : A phase I study reported an objective response rate of 17% among patients with advanced NSCLC, with durable responses observed .
  • RCC : In patients with advanced RCC, this compound showed an objective response rate of approximately 27% .

Table 2: Summary of Clinical Efficacy

Cancer TypeObjective Response Rate (%)Median Duration of Response (months)
Melanoma28Not specified
Non-Small Cell Lung17Not specified
Renal Cell Carcinoma27Not specified

Safety Profile

The safety profile of this compound is generally favorable, with most adverse events being manageable. Immune-related adverse events (irAEs) are common but typically low-grade. The incidence of grade 3 or higher adverse events was reported at around 14% in clinical trials .

Common Adverse Events:

  • Pruritus
  • Skin rash
  • Diarrhea
  • Pneumonitis
  • Endocrinopathies

特性

CAS番号

946414-94-4

分子式

C6362H9862N1712O1995S42

分子量

143599.39 g·mol−1

同義語

Nivolumab;  BMS 936558;  MDX 1106;  ONO 4538;  Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.;  BMS 936558;  BMS-936558;  HSDB 8256;  MDX 1106;  MDX-1106;  Nivolumab;  ONO 4538;  ONO-4538;  Opdivo;  UNII-31YO63LBSN; 

製品の起源

United States
Customer
Q & A

Q1: What is the mechanism of action of Nivolumab?

A1: this compound is a fully human, immunoglobulin G4 (IgG4), programmed cell death-1 (PD-1) immune checkpoint inhibitor antibody. [] It binds to the PD-1 receptor on T cells, blocking its interaction with ligands PD-L1 and PD-L2. This inhibition prevents the deactivation of T cells, thereby restoring their ability to recognize and attack tumor cells. []

Q2: What are the downstream effects of PD-1 inhibition by this compound?

A2: By blocking the PD-1 pathway, this compound enables T cell activation and promotes an anti-tumor immune response. This can lead to increased infiltration of cytotoxic CD8+ T cells into the tumor microenvironment, increased production of interferon-gamma (IFN-γ) stimulated cytokines, and ultimately, tumor regression. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: While the specific molecular formula and weight are not mentioned in the provided abstracts, this compound is a large protein molecule, specifically a monoclonal antibody of the IgG4 subclass. Its structure is complex and not easily defined by a simple formula like small molecule drugs.

Q4: Is there research on improving the physicochemical properties of this compound for subcutaneous injection?

A4: Yes, recent research explores using machine learning to engineer this compound variants with improved properties for subcutaneous delivery. One variant exhibited a 10°C higher melting temperature and enhanced aggregation resistance under heat stress compared to the original this compound. []

Q5: Has this compound demonstrated efficacy in preclinical models?

A9: Preclinical studies utilizing a murine version of an enhanced potency oncolytic Herpes Simplex Virus (HSV) expressing human GM-CSF and the gibbon ape leukemia virus membrane R- glycoprotein (GALV-GP R-), in combination with an anti-mouse-PD-1 antibody, demonstrated enhanced regression of both injected and un-injected tumors in mice. [] This suggests a potential synergistic effect when combining this compound with other immunotherapeutic approaches.

Q6: What are the known mechanisms of resistance to this compound?

A10: While the provided research does not offer a detailed analysis of this compound resistance mechanisms, it highlights that alterations in driver oncogenes, such as EGFR and ALK, are associated with a poor prognosis in NSCLC patients receiving this compound. [] This suggests that these oncogenic pathways might contribute to resistance. Further research is needed to elucidate the specific mechanisms underlying resistance to this compound.

Q7: What are the common adverse effects associated with this compound?

A11: Although this Q&A focuses on scientific aspects and not side effects, it's important to note that, like all medications, this compound can cause adverse effects. The provided research mentions several immune-related adverse events (irAEs), including colitis [], hypothyroidism [, , ], liver dysfunction [, , ], pneumonitis [, ], nephritis [], rash [], hypersensitivity reactions [], infusion reactions [], diabetic ketoacidosis [], vitiligo [], and psoriasis with psoriatic arthritis. [] It also highlights the risk of acute graft-versus-host disease (GVHD) in patients who received allogeneic stem cell transplantation. [] In the context of combined treatment with this compound and ipilimumab, higher rates of dermatologic, hepatic, and cardiovascular toxicities were observed. []

Q8: Are there efforts to improve this compound delivery to specific targets?

A12: While the provided research doesn't focus on targeted delivery strategies, engineering this compound for subcutaneous injection aims to enhance patient convenience and potentially impact pharmacokinetic properties. [] This could indirectly influence drug delivery and distribution in the body.

Q9: Are there any biomarkers under investigation to predict this compound efficacy?

A13: Research is ongoing to identify reliable biomarkers for this compound response. While tumor PD-L1 expression has shown limited predictive value, other potential markers, such as tumor mutational burden (TMB), are being investigated. [, ] Additionally, early changes in tumor size and circulating immune cells during this compound treatment are being explored as potential predictors of response. [, ]

Q10: What analytical methods are used to characterize this compound?

A10: Although specific details about analytical methods are not extensively discussed in the provided abstracts, several techniques are likely employed for characterizing and quantifying this compound. These may include:

  • ELISA (Enzyme-Linked Immunosorbent Assay): To measure this compound concentration in biological fluids like serum and cerebrospinal fluid. []
  • Flow cytometry: To analyze immune cell populations and activation status in blood and tumor biopsies. [, ]
  • Immunohistochemistry (IHC): To assess the expression of this compound targets, such as PD-1 and its ligands, and other immune markers in tumor tissues. [, ]
  • Gene expression profiling: Techniques like RNA sequencing are used to analyze changes in gene expression associated with this compound treatment, particularly focusing on immune-related genes and pathways. [, ]

Q11: What research infrastructure supports this compound development?

A15: The development of this compound is supported by a global network of academic institutions, pharmaceutical companies, and clinical trial sites. Notably, the International Immuno-Oncology Network (II-ON) plays a crucial role in advancing research on this compound and other immunotherapies. This network facilitates collaboration and knowledge sharing to accelerate the development of novel cancer treatments. []

Q12: What are some milestones in this compound's development?

A12: Key milestones in the development and approval of this compound include:

  • July 2014: this compound became the first PD-1 immune checkpoint inhibitor to receive regulatory approval worldwide. []
  • October 2015: The combination of this compound and Ipilimumab became the first Immuno-Oncology combination therapy to receive regulatory approval for metastatic melanoma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。